8-Methoxykaempferol

Description

Structure

3D Structure

Properties

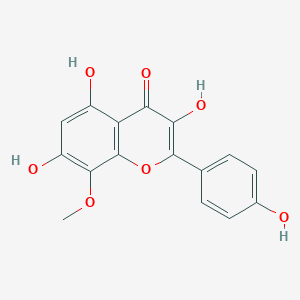

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFYHRHUTXBGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205715 | |

| Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-74-4 | |

| Record name | 8-Methoxykaempferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Methoxykaempferol: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxykaempferol is a naturally occurring O-methylated flavonol, a type of flavonoid, that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of the well-studied kaempferol, this compound shares a similar chemical scaffold but possesses a methoxy group at the C8 position, which can influence its biological activity and pharmacokinetic profile. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its putative signaling pathways based on current research.

Natural Sources of this compound

This compound and its glycosidic derivatives have been identified in a select number of plant species and natural products. The primary documented sources are presented in Table 1. Notably, the pollen of Rosa rugosa has been identified as a rich source of this compound glycosides.

| Natural Source | Plant Part/Product | Specific Compounds Identified | Reference(s) |

| Rosa rugosa | Pollen | This compound 3-O-sophoroside, this compound 3-O-(2″-O-α-L-rhamnosyl)-β-D-glucoside | [1] |

| Crataegus monogyna | Not specified | This compound | [2] |

| Crataegus pinnatifida | Not specified | Sexangularetin (this compound) | |

| Fagonia mollis | Not specified | Sexangularetin (this compound) | |

| Unifloral Honeys | Honey | This compound | [2] |

Table 1: Documented Natural Sources of this compound and its Glycosides

Isolation and Purification of this compound Glycosides from Rosa rugosa Pollen

The following protocol is a comprehensive methodology for the isolation and purification of this compound glycosides from Rosa rugosa pollen, based on published literature and established flavonoid separation techniques.[3][4][5][6]

Plant Material Collection and Preparation

-

Collection: Collect fresh stamens from Rosa rugosa flowers.

-

Drying: Air-dry the stamens to facilitate the separation of pollen.

-

Pollen Separation: Separate the pollen from the anthers and filaments by filtration through a fine-mesh sieve (e.g., 90 µm).

-

Storage: Store the dried pollen in a cool, dark, and dry place until extraction.

Extraction

-

Solvent: Prepare a 70% (v/v) ethanol-water solution.

-

Procedure:

-

Mix the dried Rosa rugosa pollen with the 70% ethanol solution at a solid-to-solvent ratio of approximately 1:350 (w/v) (e.g., 2.84 g of pollen in 1 L of solvent).

-

Sonicate the mixture for 30 minutes. Repeat the sonication step three times.

-

Centrifuge the extract to pellet the solid plant material.

-

Collect the supernatant.

-

Lyophilize the supernatant to obtain the crude extract.

-

Chromatographic Purification

The purification of this compound glycosides from the crude extract is a multi-step process involving column chromatography.

-

Step 1: Initial Fractionation using Open Column Chromatography

-

Stationary Phase: Wakosil 40C18 (or equivalent C18 reversed-phase silica gel).

-

Column Dimensions: 4 cm internal diameter x 40 cm length.

-

Procedure:

-

Dissolve the lyophilized crude extract in water.

-

Load the dissolved extract onto the pre-equilibrated C18 column.

-

Elute the column with a stepwise gradient of decreasingly polar solvents. A common approach for flavonoid glycosides involves a gradient of methanol in water.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

-

Step 2: Further Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column suitable for preparative scale separations (e.g., 20.0 mm × 250 mm, 5 μm).[3]

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The specific gradient will need to be optimized based on the results of analytical HPLC.

-

Procedure:

-

Pool the fractions from the open column chromatography that contain the target this compound glycosides.

-

Concentrate the pooled fractions under reduced pressure.

-

Dissolve the concentrated sample in the initial mobile phase for injection.

-

Perform preparative HPLC, collecting fractions corresponding to the peaks of the target compounds.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Combine pure fractions and lyophilize to obtain the purified this compound glycosides.

-

-

Structural Elucidation

The identity and structure of the isolated compounds should be confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure.

Putative Signaling Pathways of this compound

While direct studies on the signaling pathways of this compound are limited, its structural similarity to kaempferol and other flavonoids allows for informed hypotheses regarding its mechanism of action. The anti-inflammatory properties of this compound glycosides isolated from Rosa rugosa suggest modulation of key inflammatory pathways. Furthermore, studies on a structurally related compound, 8-methoxybicolosin C, have demonstrated its involvement in the Nrf2/HO-1 and NF-κB/MAPK pathways.[7]

Anti-Inflammatory Signaling Pathway

This compound is likely to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is potentially achieved through the modulation of the NF-κB and MAPK signaling pathways.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Antioxidant Response Signaling Pathway

Similar to other flavonoids, this compound may enhance the cellular antioxidant defense system through the activation of the Nrf2/HO-1 pathway.

Caption: Proposed antioxidant response pathway mediated by this compound.

Conclusion

This compound represents a promising natural product with potential applications in the management of inflammatory conditions. While its natural distribution appears to be limited, sources like Rosa rugosa pollen provide a viable starting point for its isolation. The methodologies outlined in this guide, combining traditional and modern chromatographic techniques, offer a robust framework for obtaining pure this compound and its glycosides for further research. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential and to pave the way for its development as a novel drug candidate.

References

- 1. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel chromatographic separation method for rapid enrichment and isolation of novel flavonoid glycosides from Sphaerophysa salsula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC | MDPI [mdpi.com]

- 6. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxykaempferol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxykaempferol, a naturally occurring flavonoid, is a methoxylated derivative of kaempferol. Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological signaling pathways. The information presented herein is intended to support research, drug discovery, and development efforts focused on this promising compound.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). A summary of the known and predicted physicochemical data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₇ | [1] |

| Molecular Weight | 316.26 g/mol | [1] |

| Appearance | Yellow crystalline or powdery solid | [2] |

| Melting Point | 280-285 °C (predicted) | [2] |

| Boiling Point | Not experimentally determined | |

| pKa | Not experimentally determined | |

| Solubility | Soluble in ethanol, dichloromethane, and acetone.[2] Sparingly soluble in aqueous buffers. | |

| CAS Number | 571-74-4 | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are methodologies that can be employed for the key properties of this compound.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline compound.[5][6][7][8][9]

Protocol:

-

Sample Preparation: Finely powder the dry sample of this compound.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[9] Pack the sample by gently tapping the tube.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.[9] Then, reduce the heating rate to 1-2°C per minute.[9]

-

Observation: Record the temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire solid phase has liquefied. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of pKa (UV-Vis Spectrophotometry)

UV-Vis spectrophotometry can be used to determine the pKa of ionizable compounds by measuring the change in absorbance at different pH values.[10][11]

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with varying pH.

-

UV-Vis Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

Determination of Antioxidant Activity (DPPH and ABTS Assays)

The antioxidant capacity of this compound can be evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[12][13][14][15][16]

DPPH Assay Protocol: [14][15][16]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of this compound to the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control.

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: Add different concentrations of this compound to the ABTS•+ solution. A control with the solvent and ABTS•+ is also included.

-

Incubation: Allow the reaction to proceed for a set time at room temperature.

-

Measurement: Measure the absorbance at a specific wavelength (typically around 734 nm).

-

Calculation: The percentage of inhibition of ABTS•+ is calculated by comparing the absorbance of the sample with that of the control.

Biological Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of its parent compound, kaempferol, are well-documented and provide valuable insights into the potential mechanisms of action for its methoxylated derivative. Kaempferol is known to exert anti-inflammatory, antioxidant, and anti-cancer effects through the modulation of various signaling cascades.[17][18][19][20][21][22][23][24][25][26] A study on a structurally related compound, 8-methoxybicolosin C, has shown inhibition of the NF-κB and MAPK pathways.[23]

Anti-inflammatory Effects and NF-κB/MAPK Signaling

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Kaempferol has been shown to inhibit key inflammatory mediators by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[17][18][19][21][22][23][24][25][26]

References

- 1. This compound | C16H12O7 | CID 5281698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. jk-sci.com [jk-sci.com]

- 10. media.neliti.com [media.neliti.com]

- 11. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. mdpi.com [mdpi.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. mdpi.com [mdpi.com]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. researchgate.net [researchgate.net]

- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 19. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. apexbt.com [apexbt.com]

- 26. researchgate.net [researchgate.net]

8-Methoxykaempferol: A Technical Guide to its Discovery, Biosynthesis, and Biological Activities

Abstract

8-Methoxykaempferol, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biosynthetic pathway, natural sources, and methods for its isolation and quantification. Furthermore, this document delves into the molecular mechanisms underlying its biological effects, with a particular focus on its modulation of key signaling pathways. Detailed experimental protocols for the study of this compound are also provided to facilitate further research and drug development efforts.

Introduction

This compound, also known as Sexangularetin, is a flavonoid with the chemical formula C16H12O7.[1] It is structurally a derivative of kaempferol, a common flavonol, with a methoxy group attached at the C8 position.[1] Flavonoids are a large class of plant secondary metabolites known for their health-promoting properties, and O-methylation can enhance their metabolic stability and biological activity. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound.

Discovery and History

Physicochemical Properties

This compound is a yellow crystalline solid with a melting point in the range of 280-285 °C. It is soluble in most organic solvents, such as ethanol, dichloromethane, and acetone.

| Property | Value | Reference |

| Chemical Formula | C16H12O7 | --INVALID-LINK-- |

| Molecular Weight | 316.26 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid | Internal Knowledge |

| Melting Point | 280-285 °C | Internal Knowledge |

| Solubility | Soluble in organic solvents (ethanol, dichloromethane, acetone) | Internal Knowledge |

| CAS Number | 571-74-4 | --INVALID-LINK-- |

Biosynthesis

The biosynthesis of this compound originates from the general phenylpropanoid pathway, leading to the formation of kaempferol. The final and key step is the O-methylation of the hydroxyl group at the 8-position of 8-hydroxykaempferol.

The enzyme responsible for this specific methylation has been identified as flavonol 8-O-methyltransferase (EC 2.1.1.88). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 8-hydroxyl group of 8-hydroxykaempferol.[3][4] This enzyme was first purified and characterized from the flower buds of Lotus corniculatus.[4] It also acts on 8-hydroxyquercetin (gossypetin) but not on the glycosides of 8-hydroxyflavonols.[3][4]

Natural Sources and Quantitative Data

This compound has been identified in various plant species. Notable sources include plants from the Sorbus genus, Tephrosia species, and Camellia hakodae.

| Plant Source | Part of Plant | Concentration (mg/100g DW) | Reference |

| Sorbus aucuparia | Inflorescences | 10.5 ± 0.5 | Olszewska, M. (2008) |

| Sorbus aucuparia | Leaves | 12.3 ± 0.6 | Olszewska, M. (2008) |

| Sorbus aria | Inflorescences | 8.9 ± 0.4 | Olszewska, M. (2008) |

| Sorbus aria | Leaves | 9.7 ± 0.5 | Olszewska, M. (2008) |

| Sorbus intermedia | Inflorescences | 7.6 ± 0.3 | Olszewska, M. (2008) |

| Sorbus intermedia | Leaves | 8.1 ± 0.4 | Olszewska, M. (2008) |

| Tephrosia purpurea | Aerial parts | Not quantified | [5] |

| Camellia hakodae | Flowers | Not quantified | [3] |

Note: Data from Olszewska, M. (2008). Journal of Pharmaceutical and Biomedical Analysis, 48(3), 629-635.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. Its mechanism of action is believed to be similar to its parent compound, kaempferol, involving the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

While direct studies on this compound are limited, its parent compound, kaempferol, has been shown to inhibit the NF-κB pathway.[4][6][7][8] It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Antioxidant Activity via Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Kaempferol has been shown to activate the Nrf2 pathway, and a similar mechanism is proposed for this compound.[9][10][11][12] A study on a related compound, 8-methoxybicolosin C, demonstrated its ability to activate the Nrf2/HO-1 pathway.[13] It is believed that this compound can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation and the subsequent upregulation of antioxidant defenses.

Experimental Protocols

General Isolation and Purification Protocol

This protocol provides a general workflow for the isolation of this compound from plant material.

Methodology:

-

Extraction: The dried and powdered plant material is macerated with a suitable organic solvent (e.g., methanol or 80% ethanol) at room temperature for 24-48 hours. The process is repeated 2-3 times.

-

Filtration and Concentration: The extracts are filtered and combined. The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., chloroform-methanol or toluene-ethyl acetate) to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Purification: The semi-purified fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

-

Structural Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis by HPLC

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the simultaneous determination of this compound (sexangularetin) and other flavonol aglycones.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

-

Detection: UV detector at 370 nm.

-

Quantification: Based on a calibration curve generated with a pure standard of this compound.

NF-κB Activation Assay (p65 Nuclear Translocation)

This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in NF-κB activation.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for a defined period (e.g., 30-60 minutes).

-

Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit.

-

Western Blotting: Perform Western blotting on both fractions using an antibody specific for the p65 subunit of NF-κB. Use GAPDH and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively.

-

Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in treated cells compared to stimulated controls indicates inhibition of NF-κB activation.[2][14][15]

Nrf2 Activation Assay (HO-1 Expression)

This assay measures the expression of heme oxygenase-1 (HO-1), a downstream target of Nrf2, as an indicator of Nrf2 activation.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 hepatocytes) and treat with various concentrations of this compound for a defined period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Perform Western blotting using an antibody specific for HO-1. Use β-actin as a loading control.

-

Analysis: Quantify the band intensities to determine the relative expression of HO-1. An increase in HO-1 expression in treated cells compared to untreated controls indicates activation of the Nrf2 pathway.[10][12][13]

Conclusion

This compound is a promising natural product with significant antioxidant and anti-inflammatory properties. Its mechanism of action, likely involving the modulation of the NF-κB and Nrf2 signaling pathways, makes it a compelling candidate for further investigation in the context of inflammatory diseases and other conditions associated with oxidative stress. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent.

References

- 1. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 3. creative-enzymes.com [creative-enzymes.com]

- 4. 8-hydroxyquercetin 8-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. jcimjournal.com [jcimjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. uniprot.org [uniprot.org]

- 10. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. NFkB p65 transcription factor assay kit (Colorimetric) ab133112 | Abcam [abcam.com]

The Multifaceted Role of 8-Methoxykaempferol as a Plant Metabolite: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxykaempferol, a naturally occurring O-methylated flavonoid, is a significant secondary metabolite in a variety of plant species. This technical guide provides an in-depth exploration of its core functions within the plant, moving beyond its well-documented pharmacological activities in humans to its fundamental roles in plant growth, development, and defense. This document synthesizes current knowledge on the biosynthesis of this compound, its physiological effects on plants, particularly in promoting growth and mediating stress responses, and the underlying signaling pathways. Detailed experimental protocols and quantitative data from relevant studies are presented to offer a comprehensive resource for researchers in plant biology and natural product chemistry.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites that play crucial roles in various aspects of plant life, from pigmentation to defense. Among these, kaempferol and its derivatives are widespread and have been the subject of extensive research. This compound (also known as sexangularetin) is a derivative of kaempferol characterized by a methoxy group at the 8-position of the A-ring. This seemingly minor structural modification can significantly alter the molecule's chemical properties and biological activities. While the antioxidant, anti-inflammatory, and anticancer properties of this compound and its aglycone, kaempferol, have been widely investigated in the context of human health, its endogenous role as a plant metabolite is a critical area of study for understanding plant physiology and developing novel agricultural applications.

This guide will delve into the biosynthesis of this compound, its demonstrated effects on plant growth and stress tolerance, and the potential signaling cascades it modulates within the plant.

Biosynthesis of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor kaempferol. The final and defining step in the formation of this compound is the O-methylation of the kaempferol backbone.

The biosynthesis of kaempferol begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions. Chalcone synthase then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is subsequently isomerized to naringenin by chalcone isomerase. Flavanone 3-hydroxylase (F3H) then converts naringenin to dihydrokaempferol, which is finally oxidized by flavonol synthase (FLS) to yield kaempferol.

The crucial step for the synthesis of this compound is the methylation of the hydroxyl group at the C-8 position of kaempferol. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. While the specific OMT responsible for the 8-O-methylation of kaempferol may vary between plant species, the general mechanism involves the transfer of a methyl group from SAM to the 8-hydroxyl group of kaempferol, resulting in the formation of this compound and S-adenosyl-L-homocysteine.

Role as a Plant Growth Regulator

This compound has been identified as a promoter of plant growth under both normal and stress conditions.

Promotion of Growth under Normal Conditions

Exogenous application of this compound has been shown to enhance various growth parameters in several plant species. Studies on wheat, millet, and tobacco have demonstrated that treatment with aqueous solutions of this compound can lead to increased plant height, root length, and fresh weight.[1] This suggests a role for this metabolite in regulating fundamental aspects of plant development.

Enhancement of Abiotic Stress Tolerance

A significant role of this compound in plants appears to be its ability to mitigate the negative effects of abiotic stress, particularly salinity. Under salt stress conditions, the application of this compound has been observed to improve seed germination rates and germination potential.[1] Furthermore, it helps in reducing salt-induced damage, leading to improved plant height, root length, fresh weight, and overall survival rates of seedlings.[1] This protective effect highlights its potential as a natural biostimulant for enhancing crop resilience in challenging environments.

Quantitative Data on Plant Growth Promotion

The following table summarizes the observed effects of this compound on various plant growth parameters as described in patent literature. While these findings are promising, further peer-reviewed quantitative studies are necessary to establish precise dose-response relationships and efficacy across a broader range of plant species and environmental conditions.

| Plant Species | Condition | Parameter Measured | Observed Effect | Reference |

| Wheat, Millet, Tobacco | Normal | Plant Height, Root Length, Fresh Weight | Increased | [1] |

| Wheat, Millet, Tobacco | Salt Stress | Seed Germination Rate, Germination Potential | Increased | [1] |

| Wheat, Millet, Tobacco | Salt Stress | Plant Height, Root Length, Fresh Weight, Survival Rate | Increased | [1] |

Role in Plant Defense

Flavonoids are well-established as key players in plant defense mechanisms against a wide array of pathogens, including fungi and bacteria. While direct evidence for this compound is still emerging, the activities of its parent compound, kaempferol, provide strong indications of its potential defensive roles.

Antimicrobial and Antifungal Activity

Kaempferol and its derivatives have demonstrated significant antibacterial and antifungal properties.[2] The methylation of flavonoids can enhance their antimicrobial activity, suggesting that this compound may possess potent defensive capabilities. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are common metrics used to quantify this activity. Although specific MIC and MBC values for this compound against a wide range of plant pathogens are not yet extensively documented, studies on various plant extracts containing methylated flavonoids have shown promising results.

| Extract/Compound | Pathogen Type | Activity Metric | Value Range | Reference |

| Methanolic plant extracts | Gram-negative & Gram-positive bacteria | MIC | 0.6 µg/ml to 5000 µg/ml | [3] |

| Kaempferol derivatives | Bacteria and Fungi | MIC | 1-1024 µg/ml | [4] |

| Various plant extracts | Fungi | - | Varied | [5][6][7][8] |

Signaling Pathways in Plants

The physiological effects of this compound are mediated through complex signaling networks within the plant. While the specific signaling cascade for this compound is an active area of research, the known pathways for flavonoids, particularly kaempferol, offer a foundational understanding. These pathways often involve interactions with plant hormones and the activation of downstream defense responses.

Interaction with Plant Hormone Signaling

Flavonoids are known to interact with key plant hormone signaling pathways, including auxin, salicylic acid (SA), and jasmonic acid (JA). These interactions are crucial for regulating plant growth, development, and defense. It is plausible that this compound influences these pathways, thereby affecting processes like root development and the expression of defense-related genes.

Activation of Defense Signaling Cascades

Upon perception of stress, either biotic or abiotic, plants activate intricate signaling cascades to mount a defense response. Mitogen-activated protein kinase (MAPK) cascades are central to this process, transducing external stimuli into intracellular responses. These cascades can lead to the activation of transcription factors, which in turn regulate the expression of a suite of defense-related genes. It is hypothesized that this compound may act as a signaling molecule that triggers or modulates these MAPK cascades, leading to an enhanced defense posture in the plant.

Experimental Protocols

This section outlines general methodologies for the extraction, isolation, and biological evaluation of this compound in a plant research context.

Extraction and Isolation of this compound from Plant Material

A common method for extracting flavonoids from plant tissues involves solvent extraction followed by chromatographic purification.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., leaves, stems, roots) and freeze-dry or oven-dry at a low temperature (e.g., 40-50 °C) to preserve the chemical integrity of the metabolites. Grind the dried material into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is often repeated multiple times to ensure maximum yield.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: Isolate this compound from the enriched fractions using column chromatography techniques such as silica gel chromatography or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) for final purification.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Planta Bioassays for Growth Promotion and Stress Tolerance

To evaluate the effects of this compound on plant growth and stress tolerance, in vitro and in vivo bioassays can be conducted.

Protocol for Seed Germination and Seedling Growth Assay:

-

Seed Sterilization: Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana, wheat, or tobacco) with 70% ethanol for 1-2 minutes, followed by a brief treatment with a dilute bleach solution and several rinses with sterile distilled water.

-

Treatment Application: Prepare aqueous solutions of this compound at various concentrations. A stock solution can be prepared in a small amount of DMSO and then diluted in water. A control group should be treated with the same concentration of DMSO without the compound.

-

In Vitro Assay:

-

Plate the sterilized seeds on sterile filter paper in petri dishes, moistened with the different concentrations of the this compound solutions or control solution.

-

For salt stress assays, the solutions should also contain a specific concentration of NaCl.

-

Seal the petri dishes and incubate them in a growth chamber under controlled conditions of light and temperature.

-

-

Data Collection: After a defined period (e.g., 7-14 days), measure the following parameters:

-

Germination rate (%)

-

Root length (cm)

-

Shoot length (cm)

-

Fresh weight (mg)

-

Survival rate (%) under stress conditions.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.

Conclusion and Future Perspectives

This compound is an important plant metabolite with multifaceted roles in promoting growth and enhancing resilience to abiotic stresses. Its biosynthesis from the central flavonoid pathway and its potential to modulate key signaling networks within the plant underscore its significance in plant physiology. The data presented in this guide, although in some cases preliminary, highlight the promising potential of this compound as a natural plant growth regulator and a tool for improving crop performance.

Future research should focus on several key areas:

-

Quantitative Dose-Response Studies: Rigorous, peer-reviewed studies are needed to establish the optimal concentrations of this compound for various applications and plant species.

-

Elucidation of Specific Signaling Pathways: Identifying the specific receptors and downstream signaling components that mediate the effects of this compound in plants will provide a deeper understanding of its mode of action.

-

Field Trials: Moving from laboratory-based assays to field trials will be crucial to assess the real-world efficacy of this compound in agricultural settings.

-

Genetic and Molecular Studies: Investigating the effects of this compound on the plant transcriptome and proteome will reveal the genes and proteins involved in its regulatory functions.

A comprehensive understanding of the role of this compound as a plant metabolite will not only advance our knowledge of plant biology but also open new avenues for the development of sustainable agricultural practices and novel biostimulants.

References

- 1. CN112088881A - Application of 8-methoxy kaempferol in preparation of preparation for promoting plant growth and improving salt tolerance of plants - Google Patents [patents.google.com]

- 2. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antifungal activities of medicinal plants used for treatment of candidiasis in Pader district, Northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Journal of the Korean Wood Science and Technology [woodj.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Antioxidant Potential of 8-Methoxykaempferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxykaempferol, a naturally occurring flavonoid, is a methoxy derivative of kaempferol. Flavonoids, as a class, are recognized for their broad spectrum of biological activities, including significant antioxidant effects. This technical guide provides an in-depth overview of the antioxidant potential of this compound, with a focus on its mechanisms of action, quantitative assessment of its antioxidant capacity, and its role in modulating cellular signaling pathways. Due to the limited specific data on this compound, information from its parent compound, kaempferol, is utilized as a comparative reference to infer its potential activities. This guide details the experimental protocols for key antioxidant assays and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their health-promoting properties, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound belongs to the flavonol subclass and is structurally related to kaempferol, a widely studied flavonoid. The antioxidant activity of flavonoids is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Therefore, compounds like this compound with potential antioxidant properties are of significant interest for therapeutic applications.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be exerted through two primary mechanisms:

-

Direct Radical Scavenging: The polyphenolic structure of this compound, featuring hydroxyl groups on its aromatic rings, enables it to donate hydrogen atoms to neutralize free radicals, thereby interrupting the oxidative chain reactions.

-

Modulation of Cellular Antioxidant Pathways: this compound can enhance the body's endogenous antioxidant defenses by activating key signaling pathways, most notably the Nrf2-ARE pathway.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, this interaction is disrupted.

This compound, likely acting in a manner similar to its parent compound kaempferol, is proposed to activate the Nrf2 pathway. This activation leads to the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD). The induction of these enzymes fortifies the cell's capacity to neutralize ROS and mitigate oxidative damage.

Below is a diagram illustrating the proposed activation of the Nrf2/HO-1 pathway by this compound.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce oxidizing agents. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

While specific quantitative data for this compound is limited, the following table summarizes the reported antioxidant activities of its parent compound, kaempferol, and a related glycoside, which provide a valuable reference point.

| Assay | Compound | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | Kaempferol | 47.93 | [1] |

| Kaempferol-7-O-glucoside | > 100 | [1] | |

| ABTS Radical Scavenging | Kaempferol | 0.337 | [1] |

| Kaempferol-7-O-glucoside | 16.21 | [1] |

IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the assessment of antioxidant potential.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Workflow:

Procedure:

-

Preparation of DPPH Solution: Dissolve DPPH in methanol to a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and perform serial dilutions to obtain a range of concentrations. A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the sample or standard solution to each well.

-

Add 100 µL of the DPPH working solution to each well.

-

For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant as described for the DPPH assay.

-

Assay Procedure:

-

Add 10 µL of the sample or standard solution to a 96-well plate.

-

Add 200 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay, and the IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., FeSO₄ or Trolox).

-

Assay Procedure:

-

Add 20 µL of the sample or standard solution to a 96-well plate.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is generated using the absorbance values of the standard. The antioxidant capacity of the sample is then expressed as µM of Fe(II) equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

Procedure:

-

Cell Culture: Seed adherent cells (e.g., HepG2 or Caco-2) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Cell Treatment: Wash the cells with PBS and then treat them with various concentrations of this compound in a serum-free medium for 1-2 hours.

-

Probe Loading: Remove the treatment medium and load the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

-

Induction of Oxidative Stress: After incubation with the probe, wash the cells and then add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader.

-

Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. A lower AUC indicates higher antioxidant activity.

Western Blot Analysis for HO-1 Induction

Western blotting is used to detect the expression levels of specific proteins, in this case, HO-1, to confirm the activation of the Nrf2 pathway.

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., macrophages or endothelial cells) and treat them with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HO-1.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system. The intensity of the bands corresponds to the level of protein expression. A loading control protein (e.g., β-actin or GAPDH) should be used to normalize the results.

Conclusion and Future Directions

This compound, as a derivative of the well-studied flavonoid kaempferol, holds significant promise as a potent antioxidant agent. Its proposed dual mechanism of action, involving both direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Nrf2/HO-1 pathway, makes it a compelling candidate for further investigation in the context of diseases associated with oxidative stress.

While this guide provides a comprehensive overview based on the available literature and data from its parent compound, further research is imperative to specifically quantify the antioxidant activity of this compound and to fully elucidate its molecular mechanisms of action. Future studies should focus on:

-

Determining the IC50 values of this compound in various antioxidant assays.

-

Conducting cellular antioxidant assays to confirm its activity in a biological context.

-

Investigating its specific interactions with components of the Nrf2 signaling pathway.

-

Evaluating its efficacy in in vivo models of oxidative stress-related diseases.

Such research will be crucial in validating the therapeutic potential of this compound and paving the way for its development as a novel antioxidant-based therapeutic agent.

References

The Anti-inflammatory Properties of 8-Methoxykaempferol and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anti-inflammatory properties of 8-Methoxykaempferol and its closely related derivatives, with a primary focus on 8-Methoxybicolosin C. Inflammation is a critical physiological process that, when dysregulated, contributes to a multitude of chronic diseases. Flavonoids, a class of natural polyphenolic compounds, have garnered significant attention for their therapeutic potential, particularly their anti-inflammatory effects. This document synthesizes the current scientific findings on the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound derivatives. The core of this guide focuses on the compound's ability to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the suppression of pro-inflammatory mediators. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug discovery and development.

Introduction to this compound and Inflammation

This compound is a methoxylated derivative of kaempferol, a natural flavonol found in a variety of plants. The addition of a methoxy group at the 8-position can significantly alter the molecule's biological activity, including its anti-inflammatory potential. The inflammatory cascade is a complex biological response to harmful stimuli, such as pathogens and damaged cells. Key mediators in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory molecules like nitric oxide (NO) and prostaglandins.

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Therefore, the identification and characterization of novel anti-inflammatory agents are of paramount importance. Research into natural products has identified flavonoids as promising candidates, and this compound derivatives are emerging as potent modulators of inflammatory responses.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound derivatives, specifically 8-Methoxybicolosin C, are primarily attributed to their ability to suppress key signaling pathways that regulate the expression of pro-inflammatory genes.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators.

Studies on 8-Methoxybicolosin C have demonstrated its ability to inhibit the nuclear translocation of NF-κB in LPS-stimulated mouse Kupffer cells.[1][2] This inhibition is achieved by suppressing the phosphorylation of IκB, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[1][2]

References

- 1. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 8-Methoxykaempferol: An In-depth Technical Guide

Disclaimer: Scientific literature extensively covers the therapeutic potential of the flavonoid kaempferol. However, specific research on its derivative, 8-Methoxykaempferol, is limited. This guide provides a comprehensive overview of the therapeutic targets and mechanisms of kaempferol, which are anticipated to be shared by this compound due to structural similarity. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a natural flavonoid, a methoxy derivative of kaempferol, belonging to the flavonol subclass.[1] Flavonoids are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][4][5][6] Kaempferol, the parent compound of this compound, has been the subject of extensive research, revealing its multi-target therapeutic potential. This guide will delve into the core signaling pathways and molecular targets modulated by kaempferol, providing a foundational understanding for the therapeutic exploration of this compound.

Core Therapeutic Areas and Molecular Mechanisms

Kaempferol exerts its biological effects by modulating a multitude of cellular signaling pathways implicated in various diseases. The primary therapeutic areas of interest include cancer, inflammation, neurodegenerative diseases, and diabetes.

Anti-Cancer Effects

Kaempferol has demonstrated significant anti-cancer properties across various cancer cell lines by influencing apoptosis, cell cycle progression, angiogenesis, and metastasis.[2][3][7][8]

Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: Kaempferol inhibits this critical survival pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[7]

-

MAPK Pathway: It modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which are crucial for cell growth and survival.[4] Kaempferol has been shown to decrease p-ERK expression while increasing p-JNK and p-p38 expression in certain cancer cells.[4]

-

NF-κB Signaling: Kaempferol suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression.[7]

-

VEGF Signaling: It inhibits angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[7]

Apoptosis Induction:

Kaempferol induces apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[4] It also activates caspases, the key executioners of apoptosis.

Cell Cycle Arrest:

Kaempferol can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cells, thereby preventing their proliferation.[2][3]

Figure 1: Overview of Kaempferol's Anti-Cancer Signaling Pathways.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. Kaempferol exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and pathways.

Signaling Pathways:

-

NF-κB Pathway: As a central regulator of inflammation, NF-κB is a prime target of kaempferol. It inhibits the phosphorylation of IκB, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[9]

-

MAPK Pathway: Kaempferol suppresses the activation of p38 MAPK and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[9]

-

Nrf2/HO-1 Pathway: Kaempferol can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[9]

Inhibition of Inflammatory Mediators:

Kaempferol reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Figure 2: Key Anti-Inflammatory Pathways Modulated by Kaempferol.

Neuroprotective Effects

Kaempferol has shown promise in protecting against neurodegenerative diseases by combating oxidative stress, neuroinflammation, and neuronal apoptosis.[4][10][11]

Mechanisms of Action:

-

Antioxidant Activity: Kaempferol scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, thereby reducing oxidative damage to neurons.

-

Anti-inflammatory Effects in the Brain: It inhibits the activation of microglia and astrocytes, reducing the production of pro-inflammatory mediators in the central nervous system.

-

Modulation of Apoptotic Pathways: Kaempferol protects neurons from apoptosis by regulating the Bcl-2 family of proteins and inhibiting caspase activation.

Anti-Diabetic Effects

Kaempferol has been investigated for its potential in managing diabetes through various mechanisms.

Mechanisms of Action:

-

Improved Glucose Uptake: Kaempferol can enhance glucose uptake in peripheral tissues.

-

Inhibition of α-glucosidase: It can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia.

-

Protection of Pancreatic β-cells: Kaempferol may protect pancreatic β-cells from oxidative stress-induced damage.

Quantitative Data Summary

The following tables summarize the available quantitative data for the bioactivity of kaempferol. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: Anti-Cancer Activity of Kaempferol

| Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Human Osteosarcoma (U-2 OS, 143B) | Cell Viability | Dose-dependent reduction | [2] |

| Human Colon Cancer (HT-29, HCT116) | Cell Proliferation | 20-40 | [2] |

| Bladder Cancer | Cell Proliferation | Not specified | [2] |

Table 2: Antioxidant and Anti-inflammatory Activity of Kaempferol

| Assay | Activity | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Antioxidant | 5.318 | [12] |

| ABTS Radical Scavenging | Antioxidant | 0.8506 | [12] |

| NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Anti-inflammatory | Not specified | [13] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the therapeutic potential of flavonoids like kaempferol.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

Treat cells with the test compound for a defined period.

-

Plate a low density of cells in a new dish and allow them to grow for 1-3 weeks.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies.

-

Figure 3: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to quantify their expression levels.

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein using a chemiluminescent substrate and imaging system.

In Vivo Animal Models

-

Xenograft Tumor Models: To evaluate anti-cancer efficacy in vivo, cancer cells are injected subcutaneously into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time.[4]

-

LPS-Induced Inflammation Models: To assess anti-inflammatory effects, animals are injected with lipopolysaccharide (LPS) to induce a systemic inflammatory response. The test compound is administered before or after the LPS challenge, and inflammatory markers in the blood and tissues are measured.

-

Neuroprotection Models: Animal models of neurodegenerative diseases, such as scopolamine-induced amnesia or MPTP-induced Parkinson's disease, are used to evaluate the neuroprotective effects of test compounds.[11][14][15] Behavioral tests and histological analysis of brain tissue are performed.[15][16]

Conclusion

The available scientific evidence strongly supports the therapeutic potential of kaempferol across a range of diseases, primarily through its ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress. While direct experimental data for this compound is currently sparse, the extensive research on its parent compound, kaempferol, provides a robust framework for guiding future investigations into the specific therapeutic targets and mechanisms of this methoxylated derivative. Further studies are warranted to elucidate the unique pharmacological profile of this compound and to determine if the addition of the methoxy group enhances its therapeutic efficacy and bioavailability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Activity of Polyphenol-Rich Ribes diacanthum Pall against Oxidative Stress in Glutamate-Stimulated HT-22 Cells and a Scopolamine-Induced Amnesia Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

In Silico Docking of 8-Methoxykaempferol: A Technical Guide for Drug Discovery Professionals

An in-depth analysis of the molecular interactions and binding affinities of 8-Methoxykaempferol with key biological targets, providing a foundation for rational drug design and development.

This technical guide offers a comprehensive overview of in silico molecular docking studies conducted on this compound, a naturally occurring flavonol. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes available data on its binding interactions, summarizes quantitative findings in clear tabular formats, provides detailed experimental methodologies for cited studies, and visualizes key processes using Graphviz diagrams.

Executive Summary

This compound, a derivative of the common flavonoid kaempferol, has garnered interest in the scientific community for its potential therapeutic properties. In silico molecular docking studies are crucial computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies provide valuable insights into the binding affinity and interaction mechanisms of this compound with various protein targets, thereby elucidating its potential pharmacological activities. This guide focuses on presenting the technical details of such studies to aid in the exploration of this compound as a potential lead compound in drug discovery.

Molecular Docking Analysis of this compound

Target Protein: Mushroom Tyrosinase

A key study investigated the inhibitory potential of a series of flavonoids, including this compound, against mushroom tyrosinase (PDB ID: 2Y9X), an enzyme involved in melanogenesis. The in silico docking results highlighted the significance of the methoxy group at the C8 position in the flavonoid structure for its interaction with the enzyme.[1][2]

Table 1: Summary of In Silico Docking Data for this compound

| Target Protein | PDB ID | Ligand | Software | Key Findings |

| Mushroom Tyrosinase | 2Y9X | This compound | Schrödinger Maestro, Glide | Methylation at the C8 position was identified as a contributor to its interaction with the tyrosinase active site.[1][2] |